molecular formula C8H11Cl2N3 B595192 N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride CAS No. 1289387-53-6

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Katalognummer: B595192
CAS-Nummer: 1289387-53-6
Molekulargewicht: 220.097
InChI-Schlüssel: JTLAEPBLVQXNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride (CAS: 1353979-80-2) is a heterocyclic compound with a pyrazine core substituted at the 3-position with chlorine and a cyclopropanamine-methyl group at the 2-position. Its molecular formula is C₈H₁₁Cl₂N₃, with a molecular weight of 220.097 g/mol . It is commonly used in research as a building block for synthesizing bioactive molecules, particularly in medicinal chemistry for targeting enzymes or receptors requiring heteroaromatic interactions .

Eigenschaften

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAEPBLVQXNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725508
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-53-6
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chlorination of Pyrazine Precursors

The synthesis begins with functionalizing the pyrazine ring. A critical step involves converting hydroxy or carboxamide groups to chlorinated intermediates. For example, 3-hydroxypyrazine-2-carboxamide undergoes chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in chlorobenzene at 0–90°C, achieving a 79% yield. This exothermic reaction requires careful temperature control to minimize side products like phosphorylated byproducts.

Reaction equation :

3-Hydroxypyrazine-2-carboxamide+POCl3DIPEA, chlorobenzene3-Chloropyrazine-2-carbonitrile+H3PO4\text{3-Hydroxypyrazine-2-carboxamide} + \text{POCl}3 \xrightarrow{\text{DIPEA, chlorobenzene}} \text{3-Chloropyrazine-2-carbonitrile} + \text{H}3\text{PO}_4

Formation of the Methylene Bridge

The methylene-linked intermediate, (3-chloropyrazin-2-yl)methanamine, is synthesized via nucleophilic substitution. Ambeed’s protocol reacts 3-chloropyrazine-2-carbonitrile with methylamine hydrochloride in ethanol at reflux (78°C), yielding 84.4% after silica gel chromatography. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature78°CMaximizes SN2 kinetics
SolventEthanolEnhances nucleophilicity
Reaction Time12 hoursEnsures complete conversion

Cyclopropanation and Reductive Amination

Cyclopropane ring formation employs reductive amination with cyclopropanamine. Sodium cyanoborohydride (NaBH₃CN) in ethanol, catalyzed by ammonium acetate (NH₄OAc), facilitates this step. Stoichiometric ratios of 1:1.2 (amine:aldehyde) and pH 6–7 are critical to suppress imine hydrolysis.

Mechanistic insight :

(3-Chloropyrazin-2-yl)methanamine+cyclopropanamineNaBH3CN, NH4OAcN-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine\text{(3-Chloropyrazin-2-yl)methanamine} + \text{cyclopropanamine} \xrightarrow{\text{NaBH}3\text{CN, NH}4\text{OAc}} \text{N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine}

Hydrochloride Salt Formation

The free base is protonated using hydrochloric acid (HCl) in dichloromethane. Crystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt with >95% purity.

Optimization Strategies for Enhanced Yield

Temperature and Stoichiometry

Elevating temperatures beyond 90°C during chlorination accelerates decomposition, reducing yields by 15–20%. Similarly, excess NaBH₃CN (>1.5 equiv) in reductive amination leads to over-reduction, necessitating precise stoichiometric control.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve cyclopropanation yields by stabilizing transition states. Conversely, ethanol’s protic nature enhances borohydride activity during reductive amination.

Catalytic Additives

NH₄OAc (10 mol%) in reductive amination buffers pH, preventing imine protonation and shifting equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (5–50% gradient) resolves intermediates. High-performance liquid chromatography (HPLC) on C18 columns (acetonitrile/water, 0.1% TFA) confirms >98% purity.

Spectroscopic Characterization

  • NMR : Cyclopropane protons appear as multiplets at δ 0.5–1.5 ppm, while pyrazine aromatic signals resonate at δ 8.0–9.0 ppm.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.1, consistent with C₈H₁₁Cl₂N₃.

Industrial-Scale Production

Continuous Flow Synthesis

Patented continuous flow systems (EP3772513A1) reduce reaction times by 40% through enhanced heat/mass transfer. For example, chlorination in microreactors (residence time: 2 min) achieves 85% conversion vs. 79% in batch.

Crystallization Optimization

Anti-solvent crystallization using tert-butyl methyl ether (TBME) yields monodisperse crystals (D90 < 50 µm), ensuring filtration efficiency.

Challenges and Mitigation

Byproduct Formation

Over-chlorination generates di- and trichlorinated pyrazines, mitigated by limiting POCl₃ to 1.1 equiv.

Cyclopropane Ring Strain

Ring-opening during amination is minimized using low temperatures (0–5°C) and bulky amines (e.g., DIPEA) .

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has the following chemical properties:

  • Molecular Formula : C5_{5}H7_{7}Cl2_{2}N
  • CAS Number : 939412-86-9
  • Chemical Structure : The compound features a cyclopropanamine core substituted with a chloropyrazine moiety, which is critical for its biological activity.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

  • Case Study : In a study examining cannabinoid receptor modulators, compounds similar to N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride were shown to influence pain pathways, indicating potential applications in pain management therapies .

Cancer Research

Research has indicated that compounds with similar structures can act as inhibitors of specific protein targets associated with cancer progression.

  • Case Study : A series of heterocyclic compounds were developed as SHP2 inhibitors, which play a role in oncogenesis. This suggests that N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride could be explored for similar inhibitory effects against cancer-related pathways .

Neuropharmacology

Given its structural characteristics, the compound may also be relevant in neuropharmacological studies aimed at treating conditions such as depression or anxiety.

  • Research Insight : Compounds that modulate neurotransmitter systems often exhibit therapeutic potential for mood disorders. The unique structure of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride may confer such properties .

Wirkmechanismus

The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Purity/Applications
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine HCl C₈H₁₁Cl₂N₃ 220.097 Pyrazine 3-Cl, cyclopropanamine-CH₂ Research chemical, drug discovery
N-((6-Bromopyridin-3-YL)methyl)cyclopropanamine HCl C₉H₁₂BrClN₂ 263.56 Pyridine 6-Br, cyclopropanamine-CH₂ Heterocyclic building block (95%+ purity)
N-[(1H-Indol-2-YL)methyl]cyclopropanamine HCl C₁₂H₁₅ClN₂ 222.7 Indole Indole-CH₂, cyclopropanamine Versatile scaffold for bioactive molecules
N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine HCl C₁₃H₁₆ClN₃ 249.74 Pyrazole 1-Phenyl-pyrazole-CH₂, cyclopropanamine Potential CNS-targeting agent
N-((3-Chloropyrazin-2-YL)methyl)ethanamine HCl C₇H₁₁Cl₂N₃ 208.09 Pyrazine 3-Cl, ethanamine-CH₂ Intermediate in synthesis (supplier data)

Structural and Functional Differences

  • Core Heterocycle :

    • The pyrazine core in the target compound is electron-deficient, favoring interactions with electron-rich biological targets, whereas pyridine () and indole () cores offer distinct electronic profiles. Indole derivatives, for example, are often associated with serotonin receptor modulation .
    • Pyrazole () introduces a five-membered aromatic ring with two adjacent nitrogen atoms, which can enhance hydrogen-bonding capabilities compared to pyrazine .

Physicochemical Properties

  • Solubility : Cyclopropane-containing compounds like the target molecule may exhibit lower aqueous solubility due to hydrophobicity, whereas pyridine or pyrazole derivatives (e.g., ) with polar substituents (Br, phenyl) could show varied solubility profiles .
  • Stability : Pyrazine derivatives are generally stable under standard conditions, but the cyclopropane ring’s strain may lead to ring-opening reactions under acidic or high-temperature conditions .

Biologische Aktivität

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}ClN3_{3}
  • Molecular Weight : 189.64 g/mol

The biological activity of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride primarily involves its interaction with various biological targets:

  • GABA Receptors : It has been noted that compounds similar to this structure can act as GABA receptor agonists, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .
  • Enzyme Inhibition : The compound may influence enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
  • Signal Transduction Pathways : It is hypothesized that this compound could modulate signaling pathways associated with cellular growth and differentiation, particularly in oncogenic contexts .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

Activity TypeDescription
Anticancer ActivityInhibits proliferation of cancer cells through modulation of GABA receptors and other pathways.
Neurological EffectsPotential sedative effects due to GABAergic activity, influencing anxiety and seizure disorders.
Anti-inflammatory EffectsMay reduce inflammation by modulating immune response pathways.

Study 1: Anticancer Efficacy

A study demonstrated that derivatives similar to N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride showed significant anticancer properties in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell growth .

Study 2: Neurological Impact

In a preclinical model assessing the sedative effects, administration of the compound resulted in a marked increase in sleep duration in rodents, suggesting its potential use as a therapeutic agent for anxiety disorders . The results indicated a dose-dependent response, with higher doses leading to more significant effects.

Study 3: Anti-inflammatory Activity

Research highlighted the compound's ability to modulate inflammatory responses in animal models. It was observed that treatment reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential applications in treating inflammatory diseases.

Safety and Toxicity Profile

The safety profile of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has been assessed through various toxicity studies. Acute toxicity tests indicated a high therapeutic index, with no significant adverse effects noted at therapeutic doses . Long-term studies are necessary to fully understand chronic exposure risks.

Q & A

Q. What are the standard synthetic routes for N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride, and what critical reagents are involved?

A common approach involves reductive amination of a ketone precursor. For example, 1-(3-chloropyrazin-2-yl)ethanone can react with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol/ammonia-methanol mixtures under reflux (50°C). This method ensures selective reduction of the imine intermediate . Alternative routes may employ hydrogenation using platinum catalysts for analogous cyclopropanamine derivatives, as described in patent literature .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on spectroscopic methods:

  • NMR : ¹H/¹³C NMR identifies substituents on the pyrazine ring and cyclopropane moiety.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation pattern.
  • InChI Code : The InChI string (e.g., 1S/C12H17N.ClH...) provides a standardized representation of connectivity and stereochemistry, critical for database interoperability .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for reductive amination steps, and how can they be addressed?

Key challenges include:

  • Byproduct Formation : Competing over-reduction or dimerization. Using mild reducing agents (e.g., NaBH3CN) and controlled stoichiometry minimizes side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., MeOH/EtOH) enhance solubility of intermediates.
  • Catalyst Efficiency : For hydrogenation routes, platinum catalysts require strict moisture control to prevent deactivation .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Hydrochloride salts are hygroscopic and prone to decomposition under humidity. Storage recommendations include:

  • Temperature : -20°C in airtight containers with desiccants.
  • Light Sensitivity : Amber vials to prevent photodegradation.
  • Decomposition Products : Thermal gravimetric analysis (TGA) identifies HCl release above 150°C, necessitating inert atmospheres for high-temperature reactions .

Q. What advanced analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or MS data can arise from isomeric impurities or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and quaternary carbons.
  • X-ray Crystallography : Resolves absolute configuration for chiral centers.
  • HPLC-PDA/MS : Detects trace impurities (<0.1%) that may skew results .

Q. What safety protocols are critical when handling this compound in pharmacological assays?

Despite limited toxicity data for the exact compound, analogous hydrochlorides require:

  • PPE : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Spill Management : Neutralize acid spills with sodium bicarbonate.
  • Waste Disposal : Incineration via licensed facilities to avoid environmental release .

Methodological Tables

Parameter Typical Conditions References
Synthetic Yield (Reductive Amination)60-75% (NaBH3CN, NH4OAc, EtOH/MeOH)
Stability (TGA Decomposition)Onset: 150°C (HCl release)
HPLC Purity Threshold≥95% (UV detection at 254 nm)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.